

A Technical Guide to the Physicochemical Properties of 2-(4-Nitrobenzylidene)malononitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(4-Nitrobenzylidene)malononitrile
Cat. No.:	B1204218

[Get Quote](#)

Introduction

2-(4-Nitrobenzylidene)malononitrile, with CAS number 2700-23-4, is an organic compound belonging to the benzylidenemalononitrile family.^{[1][2]} Structurally, it is characterized by a 4-nitro-substituted benzylidene group attached to a malononitrile moiety, creating a conjugated system with significant electronic effects.^[3] This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and 4H-pyran derivatives.^{[3][4]} Furthermore, its molecular framework is associated with the typhostin family of compounds, which are known for their potential as tyrosine kinase inhibitors.^[1] Derivatives of malononitrile have shown a range of biological activities, including antimicrobial and anticancer properties.^[3] This guide provides an in-depth overview of its physicochemical properties, spectroscopic data, and relevant experimental protocols for researchers in organic synthesis and drug development.

Section 1: Chemical and Physical Properties

2-(4-Nitrobenzylidene)malononitrile typically appears as a light yellow crystalline solid.^{[5][6]} Its distinct yellow color is attributed to the extended conjugation between the electron-withdrawing nitro group and the malononitrile acceptor group, which causes its absorption bands to extend into the visible region of the electromagnetic spectrum.^[3] The compound is noted to be stable under normal handling and storage conditions, though the presence of the nitro group may confer thermal instability at elevated temperatures.^[3]

The melting point of **2-(4-Nitrobenzylidene)malononitrile** shows significant variation in reported values, which may be indicative of polymorphic forms or differences in sample purity. [3] It is practically insoluble in water but demonstrates good to excellent solubility in polar aprotic solvents like dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with moderate solubility in alcohols such as ethanol and methanol.[3][6]

Table 1: Summary of Physicochemical Properties

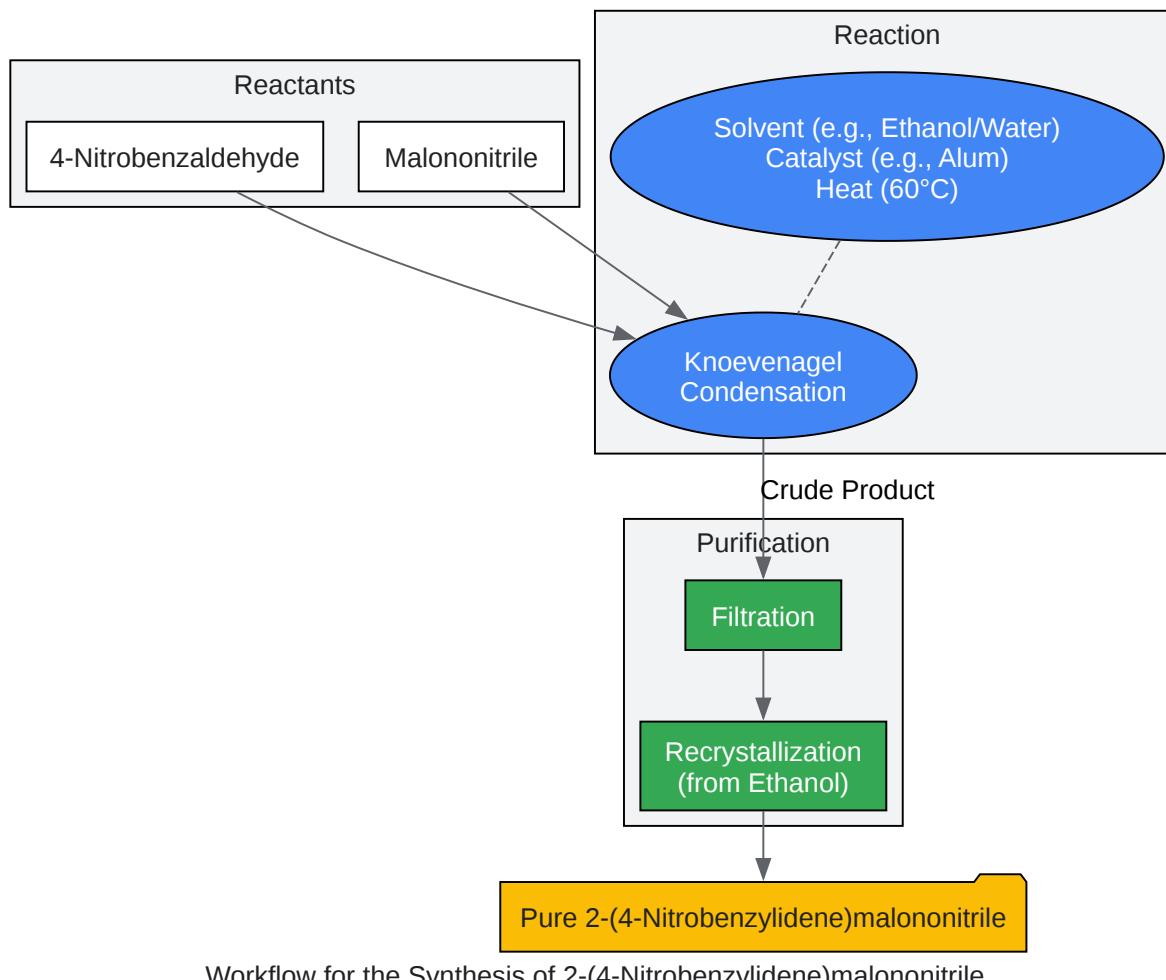
Property	Value
Molecular Formula	C ₁₀ H ₅ N ₃ O ₂ [3][8]
Molecular Weight	199.17 g/mol [1][3][8]
CAS Number	2700-23-4[2][3]
Appearance	Light yellow crystalline solid[5][6][7]
Melting Point	149-162 °C (Reported values vary, e.g., 149-151°C, 158-160°C, 160.2°C)[3][7][9]
Solubility	Insoluble in water; Soluble in DMSO, DMF, Dichloromethane; Moderately soluble in Ethanol[3]
Density	1.458 g/cm ³ [4]
Crystal System	Orthorhombic[4][8]
Crystal Data	a = 19.5557 Å, b = 3.8732 Å, c = 11.9823 Å, V = 907.58 Å ³ (Z = 4)[4][8]

Section 2: Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-(4-Nitrobenzylidene)malononitrile**. Data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a comprehensive electronic and structural profile of the molecule.

Table 2: Summary of Spectroscopic Data

Technique	Medium/Solvent	Observed Signals / Peaks
¹ H NMR	CDCl ₃	δ (ppm) ~8.38 (d, 2H, Ar-H), ~8.07 (d, 2H, Ar-H), ~7.88 (s, 1H, =CH)[9]
DMSO-d ₆		δ (ppm) ~8.73 (s, 1H, =CH), ~8.44 (d, 2H, Ar-H), ~8.14 (d, 2H, Ar-H)[10]
¹³ C NMR	CDCl ₃	δ (ppm) ~156.9, ~150.3, ~135.8, ~131.3, ~124.6, ~112.6, ~111.6, ~87.5[9][11]
DMSO		δ (ppm) ~160.0, ~150.4, ~137.4, ~132.1, ~125.1, ~114.3, ~113.2, ~86.7[10]
FTIR	KBr	ῡ (cm ⁻¹) ~3100 (Ar C-H), ~2229 (C≡N), ~1588 (asymmetric NO ₂), ~1550 (C=C), ~1416 (symmetric NO ₂) [3][7]
UV-Vis	General	Strong absorption in the UV region (π → π* transitions); bathochromic shift due to NO ₂ group[3]


Section 3: Experimental Protocols

3.1 Synthesis via Knoevenagel Condensation

The most common and efficient method for synthesizing **2-(4-Nitrobenzylidene)malononitrile** is the Knoevenagel condensation.[3][5] This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde (4-nitrobenzaldehyde).

Detailed Protocol:

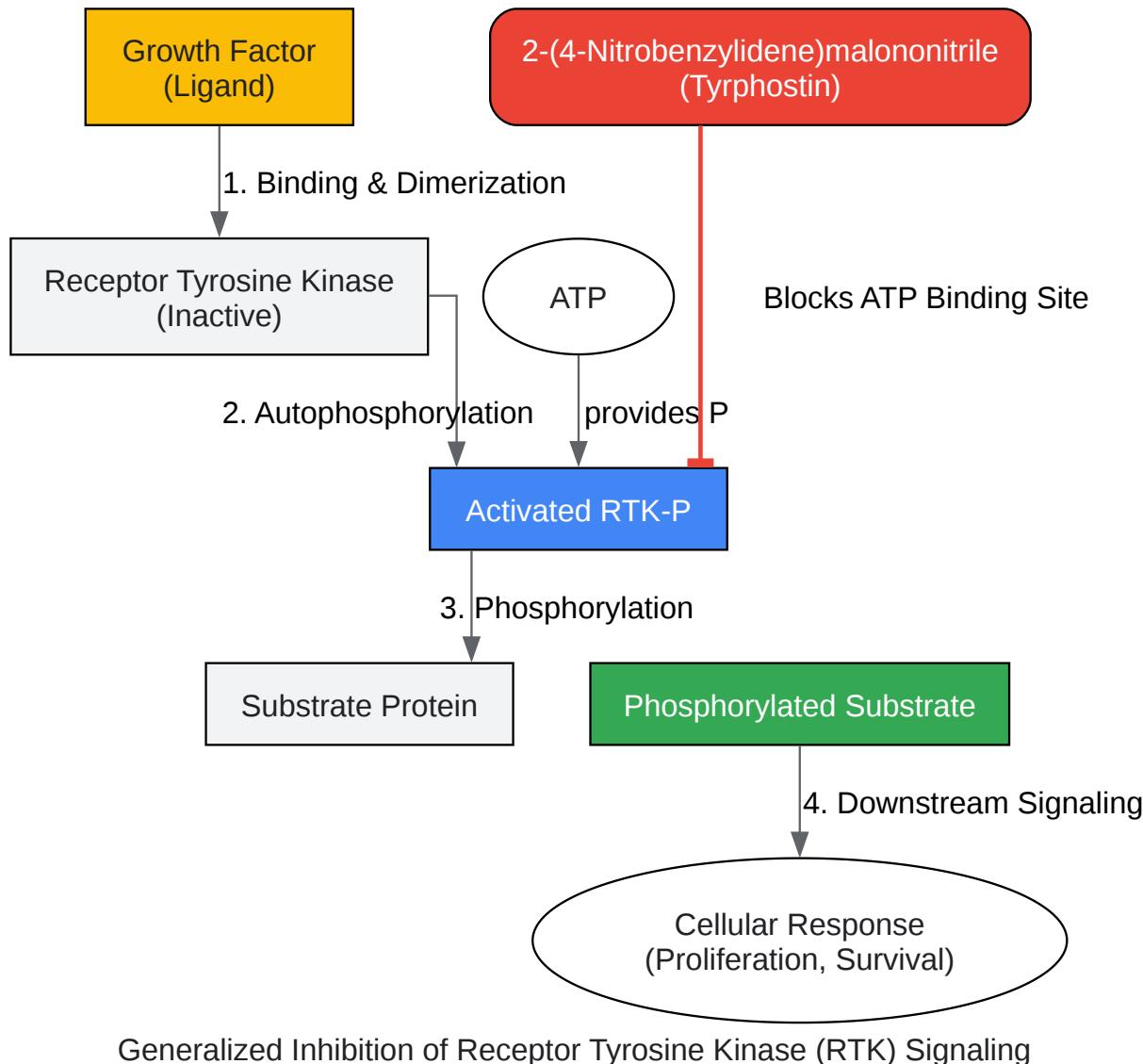
- Reactant Preparation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.0-1.1 mmol) in a suitable solvent such as ethanol or water (10 mL).[9]
- Catalyst Addition: Introduce a catalytic amount (e.g., 20 mol%) of a suitable catalyst. While various catalysts can be used, a mild base like alum or even catalyst-free conditions in water have proven effective.[9][12]
- Reaction Condition: Stir the reaction mixture at a controlled temperature. The reaction can proceed at room temperature or be heated to 60°C to increase the rate.[3][9] Microwave-assisted synthesis (60°C, 30 min) has also been reported for rapid conversion.
- Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution.[9] Collect the crude product by filtration and wash it with cold water.[9]
- Recrystallization: Purify the crude solid by recrystallization from a suitable solvent, typically ethanol, to yield the final product as a light yellow crystalline solid.[7][9]

[Click to download full resolution via product page](#)

A flowchart of the Knoevenagel condensation synthesis protocol.

3.2 Characterization Methods

- Single-Crystal X-ray Diffraction: Colorless or light yellow crystals suitable for analysis can be grown by the slow evaporation of a chloroform solution over several weeks.[\[4\]](#)[\[8\]](#) Data is


typically collected on a diffractometer, and the structure is solved and refined using software packages like SHELXS97 and SHELXL97.[8]

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on spectrometers (e.g., 300-500 MHz) using deuterated solvents like CDCl_3 or DMSO-d_6 , with chemical shifts referenced to the residual solvent peak.[7][10]
- **FTIR Spectroscopy:** Infrared spectra are commonly obtained using the KBr wafer or pellet technique, with vibrational frequencies reported in wavenumbers (cm^{-1}).[1][7]

Section 4: Biological Context and Potential Signaling Pathway Inhibition

2-(4-Nitrobenzylidene)malononitrile belongs to the tyrphostin family, a class of compounds investigated as inhibitors of protein tyrosine kinases (PTKs).[1] PTKs are critical enzymes in cellular signaling pathways that catalyze the phosphorylation of tyrosine residues on substrate proteins. Dysregulation of PTK activity is a hallmark of many diseases, including cancer. Tyrphostins typically act as competitive inhibitors of ATP binding to the kinase domain, thereby blocking the phosphorylation event and interrupting the downstream signaling cascade.

The diagram below illustrates a generalized mechanism for how a tyrphostin like **2-(4-Nitrobenzylidene)malononitrile** could inhibit a Receptor Tyrosine Kinase (RTK) signaling pathway.

[Click to download full resolution via product page](#)

Inhibition of RTK signaling by a tyrphostin-like compound.

Conclusion

2-(4-Nitrobenzylidene)malononitrile is a well-characterized compound with defined physicochemical and spectroscopic properties. Its straightforward synthesis via the Knoevenagel condensation makes it an accessible building block for more complex molecules.

The structural relationship to the tyrphostin family suggests potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors. The comprehensive data presented in this guide serves as a valuable technical resource for researchers utilizing this compound in synthetic, materials, and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrobenzylidene malononitrile | C10H5N3O2 | CID 2041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Buy 2-(4-Nitrobenzylidene)malononitrile | 2700-23-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Nitrobenzyl)malononitrile | 6731-53-9 | Benchchem [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. rsc.org [rsc.org]
- 8. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. rsc.org [rsc.org]
- 11. minio.scielo.br [minio.scielo.br]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2-(4-Nitrobenzylidene)malononitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204218#physicochemical-properties-of-2-4-nitrobenzylidene-malononitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com